Cas no 5877-59-8 (Benzenamine, 3-methoxy-N-(phenylmethylene)-)

Benzenamine, 3-methoxy-N-(phenylmethylene)- structure
5877-59-8 structure
Product Name:Benzenamine, 3-methoxy-N-(phenylmethylene)-
CAS No:5877-59-8
MF:C14H13NO
MW:211.259123563766
CID:340921
PubChem ID:525552
Update Time:2025-04-19

Benzenamine, 3-methoxy-N-(phenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-methoxy-N-(phenylmethylene)-
    • N-(3-methoxyphenyl)-1-phenylmethanimine
    • AKOS000483931
    • N-benzylidene-3-methoxy aniline
    • SCHEMBL14831316
    • Benzylidene-(3-methoxyphenyl)-amine
    • DTXSID10335512
    • N-Benzylidene-3-methoxyaniline
    • SCHEMBL11411206
    • 5877-59-8
    • 3-methoxy-N-[(E)-phenylmethylidene]aniline
    • Inchi: 1S/C14H13NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-11H,1H3/b15-11+
    • InChI Key: ZIZBBPVOSQIWBA-RVDMUPIBSA-N
    • SMILES: O(C)C1=CC=CC(=C1)/N=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.09979
  • Monoisotopic Mass: 211.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 21.6Ų

Experimental Properties

  • PSA: 21.59
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